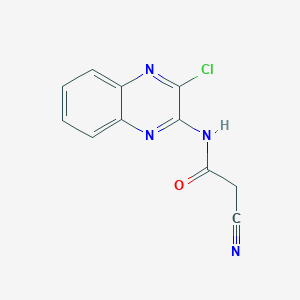
N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C11H7ClN4O and its molecular weight is 246.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoxaline ring system substituted with a chloro group and a cyanoacetamide moiety. Its chemical structure can be represented as follows:
The compound is primarily studied for its inhibitory effects on various kinases, particularly Casein Kinase 1 (CK1). CK1 plays a crucial role in cellular signaling pathways that regulate cell proliferation and survival. Inhibition of CK1 has been linked to the induction of apoptosis in cancer cells, making this compound a candidate for cancer therapy.
Key Findings:
- Inhibition of CK1 : this compound has shown selective inhibition of CK1 isoforms with an IC50 value reported at approximately 10.1 µM, indicating significant potency against this target .
- Antitumor Activity : Preliminary studies suggest that this compound can effectively reduce tumor cell viability in various cancer cell lines, including those associated with hematological malignancies and solid tumors .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Target/Effect | IC50/EC50 | Cell Lines Tested |
|---|---|---|---|
| CK1 Inhibition | Casein Kinase 1 | 10.1 µM | Various cancer cell lines |
| Cytotoxicity | Induction of apoptosis | Varies by cell line | MCF-7, HCT116 |
| Antimicrobial Activity | Against E. coli and C. albicans | Moderate to high | Bacterial and fungal strains |
| Selectivity | Kinase selectivity profile | High | Kinome-wide profiling |
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of this compound, researchers observed significant apoptosis in MCF-7 breast cancer cells after 48 hours of treatment. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Study 2: Kinase Profiling
A comprehensive kinome-wide profiling revealed that this compound exhibited remarkable specificity towards CK1α among over 450 tested kinases, underscoring its potential as a selective therapeutic agent .
Safety Profile
While the compound demonstrates promising biological activity, safety assessments are crucial. According to the available data:
特性
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-10-11(16-9(17)5-6-13)15-8-4-2-1-3-7(8)14-10/h1-4H,5H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQQXLFDAVAOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














